REACTION_CXSMILES
|
I[CH2:2][CH2:3][N:4]1[CH:8]=[CH:7][N:6]=[C:5]1[N+:9]([O-:11])=[O:10].C[O-].[Na+]>CO>[N+:9]([C:5]1[N:4]([CH:3]=[CH2:2])[CH:8]=[CH:7][N:6]=1)([O-:11])=[O:10] |f:1.2|
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Name
|
|
Quantity
|
206 g
|
Type
|
reactant
|
Smiles
|
ICCN1C(=NC=C1)[N+](=O)[O-]
|
Name
|
sodium methylate
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
The organic phase was washed twice with 0.5 liters of 10% sodium chloride solution each time
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
After recrystallization from diisopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1N(C=CN1)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 98.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |